molecular formula C6H12O2S B2946152 Methyl 3-methyl-2-sulfanylbutanoate CAS No. 67964-43-6

Methyl 3-methyl-2-sulfanylbutanoate

Cat. No.: B2946152
CAS No.: 67964-43-6
M. Wt: 148.22
InChI Key: CVBYXSZGPCPKNA-UHFFFAOYSA-N
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Description

Methyl 3-methyl-2-sulfanylbutanoate, also known as butanoic acid, 2-mercapto-3-methyl-, methyl ester, is an organic compound with the molecular formula C6H12O2S and a molecular weight of 148.22 g/mol . This compound is characterized by the presence of a sulfanyl group (–SH) attached to the second carbon of the butanoate chain, making it a thiol ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-sulfanylbutanoate typically involves the esterification of 3-methyl-2-sulfanylbutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-sulfanylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-methyl-2-sulfanylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of flavors, fragrances, and other fine chemicals

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-sulfanylbutanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which can interact with various biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methyl-2-sulfanylbutanoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its sulfanyl group provides unique reactivity compared to other esters, making it valuable in various applications .

Properties

IUPAC Name

methyl 3-methyl-2-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-4(2)5(9)6(7)8-3/h4-5,9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBYXSZGPCPKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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